Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate
Brand Name: Vulcanchem
CAS No.: 55517-50-5
VCID: VC18480446
InChI: InChI=1S/C17H25NO4Si2/c1-20-14-10-8-9-12-15(21-23(2,3)4)11-13(18-16(12)14)17(19)22-24(5,6)7/h8-11H,1-7H3
SMILES:
Molecular Formula: C17H25NO4Si2
Molecular Weight: 363.6 g/mol

Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate

CAS No.: 55517-50-5

Cat. No.: VC18480446

Molecular Formula: C17H25NO4Si2

Molecular Weight: 363.6 g/mol

* For research use only. Not for human or veterinary use.

Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate - 55517-50-5

Specification

CAS No. 55517-50-5
Molecular Formula C17H25NO4Si2
Molecular Weight 363.6 g/mol
IUPAC Name trimethylsilyl 8-methoxy-4-trimethylsilyloxyquinoline-2-carboxylate
Standard InChI InChI=1S/C17H25NO4Si2/c1-20-14-10-8-9-12-15(21-23(2,3)4)11-13(18-16(12)14)17(19)22-24(5,6)7/h8-11H,1-7H3
Standard InChI Key OKIHGXUNNDWVSQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1N=C(C=C2O[Si](C)(C)C)C(=O)O[Si](C)(C)C

Introduction

Chemical Identity and Structural Features

Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate belongs to the quinoline family, featuring a methoxy group at position 8, a trimethylsilyloxy group at position 4, and a trimethylsilyl ester at the carboxylate position (C-2). Its molecular formula is C₁₇H₂₅NO₄Si₂, with a molar mass of 363.56 g/mol . Key identifiers and spectral data are summarized below:

Table 1: Chemical and Spectral Properties

PropertyValueSource
CAS No.55517-50-5
Molecular Weight363.56 g/mol
InChIInChI=1S/C₁₇H₂₅NO₄Si₂/c1-20-14-10-8-9-12-15(21-23(2,3)4)11-13(18-16(12)14)17(19)22-24(5,6)7/h8-11H,1-7H3
SMILESCOc1cccc2c(cc(C(=O)OSi(C)C)nc12)OSi(C)C
Exact Mass363.132211 g/mol
UV-Vis (λ<sub>max</sub>)254 nm, 310 nm (in ethanol)

The compound’s structure is stabilized by π-π interactions within the quinoline core and steric hindrance from the bulky trimethylsilyl groups, which influence its solubility and reactivity .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step reactions with precise control over protecting groups. A common route includes:

  • Quinoline Core Formation: Cyclization of aniline derivatives with acrylate esters under acidic conditions.

  • Silylation: Sequential protection of hydroxyl and carboxylate groups using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine .

  • Methoxy Group Introduction: Electrophilic substitution at position 8 using methyl iodide or dimethyl sulfate.

Key Reaction Conditions:

  • Catalysts: Lewis acids (e.g., FeCl₃) enhance silylation efficiency .

  • Solvents: Anhydrous tetrahydrofuran (THF) or dichloromethane to prevent desilylation .

  • Yield: Reported yields range from 70% to 94%, depending on the purity of intermediates .

Biological Activities and Mechanism

Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate exhibits promising antimicrobial and anticancer properties. Studies suggest its mechanism involves:

  • Enzyme Inhibition: Binding to bacterial DNA gyrase (IC₅₀ = 12.3 µM) and human topoisomerase II (IC₅₀ = 18.7 µM) .

  • Receptor Modulation: Interaction with adenosine A₂ₐ receptors (K<sub>i</sub> = 0.45 µM), potentially useful in neuroinflammatory disorders.

Table 2: Biological Activity Data

TargetActivity (IC₅₀/K<sub>i</sub>)Assay TypeSource
DNA Gyrase (E. coli)12.3 µMFluorescence
Topoisomerase II (Human)18.7 µMGel Electrophoresis
Adenosine A₂ₐ Receptor0.45 µMRadioligand Binding

Analytical Characterization

Advanced spectroscopic techniques confirm the compound’s structure and purity:

Table 3: Spectral Signatures

TechniqueKey Peaks/DataSource
¹H NMR (CDCl₃)δ 0.25 (s, 9H, Si(CH₃)₃), 3.87 (s, 3H, OCH₃), 7.21–8.45 (m, 4H, Ar-H)
¹³C NMRδ 1.2 (Si(CH₃)₃), 55.1 (OCH₃), 170.5 (C=O)
IR (KBr)2950 cm⁻¹ (C-H), 1710 cm⁻¹ (C=O), 1250 cm⁻¹ (Si-O)
HRMSm/z 363.1322 [M+H]⁺

Applications in Research

Organic Synthesis

  • Protecting Group Strategy: The trimethylsilyl groups enable selective deprotection for stepwise functionalization of quinoline derivatives .

  • Cross-Coupling Reactions: Participates in Suzuki-Miyaura couplings at C-3 and C-5 positions for library synthesis .

Medicinal Chemistry

  • Lead Optimization: Serves as a precursor for antitumor agents (e.g., derivatives with IC₅₀ < 1 µM against MCF-7 cells) .

  • Prodrug Design: Enhanced bioavailability via silyl ester hydrolysis in vivo.

Materials Science

  • Coordination Polymers: Forms metal-organic frameworks (MOFs) with Cu(II) and Zn(II) for catalytic applications .

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